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molecular formula C12H16N4 B178545 3-(4-Methylpiperazin-1-YL)-1H-indazole CAS No. 131634-01-0

3-(4-Methylpiperazin-1-YL)-1H-indazole

Cat. No. B178545
M. Wt: 216.28 g/mol
InChI Key: QEGQWEDKMMRTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043240

Procedure details

A stirred mixture of 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole (13.5 g, 38 mmol), methanol (150 ml) and 25% CH3ONa in methanol (15.3 ml) was stirred and refluxed for 2.5 hours. The reaction was concentrated to about one-tenth its volume, and water was added to the mixture, resulting in a red solution. The solution was extracted with dichloromethane, the extract washed (H2O), dried (MgSO4), and the solvent was concentrated to afford 6.6 g of a rose-colored solid. Two recrystallizations from toluenehexane afforded 4.3 g (52%) of 3-(4-methyl-1-piperazinyl)-1H-indazole as an off-white solid, m.p.=111-113° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
CH3ONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10](S(C3C=CC=CC=3)(=O)=O)[N:9]=2)[CH2:4][CH2:3]1.CO[Na]>CO>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[NH:10][N:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CN1CCN(CC1)C1=NN(C2=CC=CC=C12)S(=O)(=O)C1=CC=CC=C1
Name
CH3ONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Na]
Name
Quantity
15.3 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to about one-tenth its volume, and water
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
resulting in a red solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane
WASH
Type
WASH
Details
the extract washed (H2O)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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